Cas no 956204-54-9 ((3-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid)

(3-Methyl-4-nitro-1H-pyrazol-1-yl)acetic acid is a nitro-substituted pyrazole derivative featuring a carboxylic acid functional group, making it a versatile intermediate in organic synthesis and pharmaceutical research. The presence of both nitro and carboxyl groups enhances its reactivity, facilitating further derivatization for applications in heterocyclic chemistry and drug development. Its structural framework is particularly valuable in the design of bioactive compounds, including potential enzyme inhibitors or agrochemicals. The compound's stability under standard conditions and well-defined reactivity profile ensure consistent performance in synthetic workflows. High-purity grades are available to meet rigorous research and industrial requirements, supporting precise and reproducible results in complex chemical transformations.
(3-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid structure
956204-54-9 structure
Product Name:(3-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid
CAS No:956204-54-9
MF:C6H7N3O4
MW:185.137480974197
MDL:MFCD04967123
CID:1078335
PubChem ID:4715185
Update Time:2025-06-27

(3-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(3-Methyl-4-nitro-1H-pyrazol-1-yl)acetic acid
    • (3-Methyl-4-nitro-1H-pyrazol-1-yl)acetic acid
    • (3-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid
    • MDL: MFCD04967123
    • Inchi: 1S/C6H7N3O4/c1-4-5(9(12)13)2-8(7-4)3-6(10)11/h2H,3H2,1H3,(H,10,11)
    • InChI Key: XIXBNMMGKJHUJH-UHFFFAOYSA-N
    • SMILES: OC(CN1C=C(C(C)=N1)[N+](=O)[O-])=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3

(3-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid Security Information

  • HazardClass:IRRITANT

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(3-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid Suppliers

Amadis Chemical Company Limited
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(CAS:956204-54-9)(3-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid
Order Number:A1194981
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:26
Price ($):336.0
Email:sales@amadischem.com

Additional information on (3-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid

Introduction to (3-methyl-4-nitro-1H-pyrazol-1-yl)acetic Acid (CAS No. 956204-54-9)

(3-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid is a significant compound in the realm of chemical and pharmaceutical research, characterized by its unique structural and functional properties. This compound, identified by the CAS number 956204-54-9, has garnered considerable attention due to its potential applications in various biochemical pathways and therapeutic interventions.

The molecular structure of (3-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid consists of a pyrazole core substituted with a methyl group at the 3-position and a nitro group at the 4-position, coupled with an acetic acid moiety. This configuration imparts distinct reactivity and binding capabilities, making it a valuable scaffold for drug discovery and development.

In recent years, the pharmaceutical industry has shown increasing interest in heterocyclic compounds like (3-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid due to their diverse biological activities. The pyrazole ring, a six-membered aromatic heterocycle with two nitrogen atoms, is known for its role in numerous pharmacologically active molecules. The nitro group further enhances its pharmacological profile by introducing electrophilic centers that can interact with biological targets.

One of the most compelling aspects of (3-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid is its potential as an intermediate in synthesizing more complex pharmaceutical agents. Researchers have leveraged its structural features to develop novel compounds with enhanced efficacy and reduced side effects. For instance, derivatives of this molecule have been explored for their anti-inflammatory, antimicrobial, and anticancer properties.

Recent studies have highlighted the role of nitro-substituted pyrazoles in modulating enzyme activity and receptor binding. The nitro group in (3-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid can undergo reduction to form an amine, which can alter the compound's pharmacokinetic properties. This redox chemistry has been exploited in designing prodrugs that release active species in vivo, thereby improving bioavailability and therapeutic outcomes.

The acetic acid moiety in the compound's name also contributes to its versatility. Acetic acid derivatives are well-known for their ability to act as chelating agents or to enhance solubility in biological systems. This feature makes (3-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid a promising candidate for formulations requiring improved solubility or targeted delivery.

In the context of drug development, the synthesis of (3-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity. These techniques ensure that the final product meets the stringent standards required for pharmaceutical applications.

The compound's potential applications extend beyond traditional small-molecule drugs. Researchers are exploring its use in designing biologics and biopharmaceuticals where pyrazole-based scaffolds can enhance stability and bioactivity. Additionally, (3-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid has been investigated as a component in materials science applications, particularly in the development of functional polymers and coatings.

The safety profile of (3-methyl-4-nitro-1H-pyrazol-1-y-acetic acid) is another critical consideration in its application. While preliminary studies suggest that it exhibits low toxicity at moderate doses, further research is needed to fully understand its metabolic pathways and potential long-term effects. Collaborative efforts between chemists, pharmacologists, and toxicologists are essential to ensure that this compound can be safely integrated into therapeutic strategies.

In conclusion, (3-methyl--4--nitro--1--H--pyrazol--l--yl)acetic acid (CAS No. 956204--54--9) represents a fascinating compound with broad implications in pharmaceutical research. Its unique structural features, coupled with recent advancements in synthetic chemistry and drug design, position it as a promising candidate for future therapeutic applications. Continued investigation into its biological activities and safety profile will further solidify its role in advancing medical science.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:956204-54-9)(3-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid
A1194981
Purity:99%
Quantity:1g
Price ($):336.0
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